molecular formula C9H8BrN3O3 B2754009 (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one CAS No. 914636-18-3

(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one

Cat. No.: B2754009
CAS No.: 914636-18-3
M. Wt: 286.085
InChI Key: UHWFZMCTMUTLBY-VZUCSPMQSA-N
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Description

(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one is an organic compound characterized by the presence of a bromo and nitro group attached to a phenyl ring, along with a hydrazinylidene and propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one typically involves the reaction of 4-bromo-2-nitroaniline with acetylacetone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product through cyclization and dehydration steps. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The hydrazinylidene moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles such as amines or thiols. Reaction conditions typically involve moderate to high temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative, while nucleophilic substitution of the bromo group can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for versatile modifications and derivatizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate that it may possess antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these effects and understand the underlying mechanisms.

Industry

In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes, contributing to the development of high-performance materials.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and nitro groups may facilitate binding to these targets through hydrogen bonding, van der Waals interactions, or covalent modifications. The hydrazinylidene moiety may also play a role in the compound’s reactivity, enabling it to participate in redox reactions or form stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[(4-Chloro-2-nitrophenyl)hydrazinylidene]propan-2-one
  • (1E)-1-[(4-Fluoro-2-nitrophenyl)hydrazinylidene]propan-2-one
  • (1E)-1-[(4-Methyl-2-nitrophenyl)hydrazinylidene]propan-2-one

Uniqueness

Compared to these similar compounds, (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one is unique due to the presence of the bromo group, which imparts distinct reactivity and physicochemical properties. The bromo group can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

(1E)-1-[(4-bromo-2-nitrophenyl)hydrazinylidene]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O3/c1-6(14)5-11-12-8-3-2-7(10)4-9(8)13(15)16/h2-5,12H,1H3/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWFZMCTMUTLBY-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=N/NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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